molecular formula C9H9BrMg B6359514 4-(2-Propen-1-yl)phenylmagnesium bromide CAS No. 1783817-25-3

4-(2-Propen-1-yl)phenylmagnesium bromide

Cat. No.: B6359514
CAS No.: 1783817-25-3
M. Wt: 221.38 g/mol
InChI Key: MKFIMQLMQJYVPI-UHFFFAOYSA-M
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Description

4-(2-Propen-1-yl)phenylmagnesium bromide is a Grignard reagent characterized by a propenyl (allyl) substituent at the para position of the benzene ring. Grignard reagents of this class are widely used in organic synthesis for forming carbon-carbon bonds via nucleophilic addition to electrophilic substrates such as carbonyl compounds, nitriles, and halides . The propenyl group introduces steric and electronic effects distinct from other aryl-substituted Grignard reagents, influencing reactivity and selectivity in cross-coupling reactions.

Properties

IUPAC Name

magnesium;prop-2-enylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9.BrH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h2,4-5,7-8H,1,6H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFIMQLMQJYVPI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=[C-]C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Propen-1-yl)phenylmagnesium bromide is synthesized through the reaction of 4-(2-Propen-1-yl)bromobenzene with magnesium metal in an anhydrous solvent like THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction conditions usually involve refluxing the mixture to ensure complete reaction of the magnesium metal .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control temperature. The product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products .

Chemical Reactions Analysis

Types of Reactions

4-(2-Propen-1-yl)phenylmagnesium bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Halides: Alkyl halides.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Anhydrous THF, diethyl ether.

Major Products

Scientific Research Applications

4-(2-Propen-1-yl)phenylmagnesium bromide is widely used in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-(2-Propen-1-yl)phenylmagnesium bromide involves its role as a nucleophile. The magnesium atom in the compound makes the carbon atom adjacent to it highly nucleophilic, allowing it to attack electrophilic centers in other molecules. This nucleophilic attack leads to the formation of new carbon-carbon bonds. The compound can also participate in transmetalation reactions, where it transfers its organic group to a metal catalyst, facilitating coupling reactions .

Comparison with Similar Compounds

Structural and Electronic Effects

Substituents on the aryl ring of Grignard reagents significantly alter their reactivity:

Compound Substituent Electronic Effect Molecular Weight (g/mol)
4-(2-Propen-1-yl)phenylmagnesium bromide Allyl (CH₂CH=CH₂) Electron-donating (resonance) ~243.3 (estimated)
Phenylmagnesium bromide H Neutral 181.32
4-Trifluoromethylphenylmagnesium bromide CF₃ Strongly electron-withdrawing 245.43
4-Methoxyphenylmagnesium bromide OCH₃ Electron-donating 213.51
4-Tert-butylphenylmagnesium bromide C(CH₃)₃ Steric hindrance 237.42

Key Observations :

  • The allyl group in this compound likely enhances nucleophilicity through resonance donation, similar to methoxy substituents .
  • Steric bulk from tert-butyl groups reduces reaction rates in sterically demanding reactions (e.g., couplings with hindered substrates) .

Reactivity in Cross-Coupling Reactions

Grignard reagents participate in Kumada, Negishi, and Suzuki-Miyaura couplings. Below is a comparison of yields for substituted phenylmagnesium bromides in representative reactions:

Entry Grignard Reagent Substrate Product Yield Reference
1 Phenylmagnesium bromide 2-Bromo-3-(but-3-en-1-yl)pyridine 95%
2 4-(N,N-Dimethylamino)phenylmagnesium bromide 4-Chloroquinoline 82%
3 4-Trifluoromethylphenylmagnesium bromide 2-Bromo-3-chloropyridine 76%
4 4-Methoxyphenylmagnesium bromide Benzaldehyde 89%

Analysis :

  • Electron-donating groups (e.g., N,N-dimethylamino, methoxy) improve yields in couplings with electron-deficient substrates (e.g., chloroquinoline) by enhancing nucleophilicity .
  • The allyl group in this compound is expected to show similar trends, though steric effects from the propenyl chain may reduce yields in hindered systems compared to smaller substituents like methoxy.

Stability and Handling

Grignard reagents are moisture-sensitive, but substituents influence stability:

  • 4-Trifluoromethylphenylmagnesium bromide : The electron-withdrawing CF₃ group reduces reactivity, enhancing stability in THF solutions .
  • 4-Methoxyphenylmagnesium bromide : Electron-donating groups increase sensitivity to moisture, requiring stricter inert conditions .
  • This compound : The allyl group’s moderate electron donation may result in intermediate stability, comparable to phenylmagnesium bromide. However, the unsaturated bond could introduce susceptibility to side reactions (e.g., polymerization) if stored improperly .

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